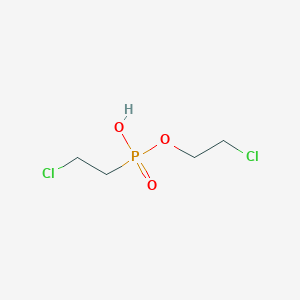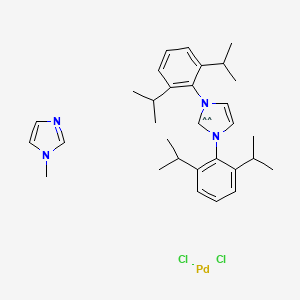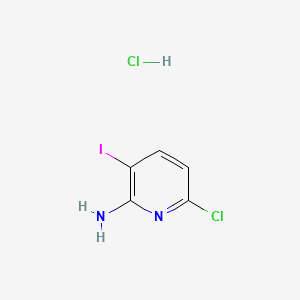![molecular formula C14H19N3O2 B8112439 4-(Pyridin-3-Ylmethyl)-1-Oxa-4,9-Diazaspiro[5.5]Undecan-3-One](/img/structure/B8112439.png)
4-(Pyridin-3-Ylmethyl)-1-Oxa-4,9-Diazaspiro[5.5]Undecan-3-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyridin-3-Ylmethyl)-1-Oxa-4,9-Diazaspiro[5.5]Undecan-3-One is a spiro compound characterized by a unique structure that includes a pyridine ring, an oxadiazaspiro ring system, and an undecane backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-Ylmethyl)-1-Oxa-4,9-Diazaspiro[5.5]Undecan-3-One typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyridine derivative, followed by the formation of the spiro ring system through cyclization reactions involving oxadiazaspiro intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyridin-3-Ylmethyl)-1-Oxa-4,9-Diazaspiro[5.5]Undecan-3-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the spiro ring system, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the spiro compound .
Wissenschaftliche Forschungsanwendungen
4-(Pyridin-3-Ylmethyl)-1-Oxa-4,9-Diazaspiro[5.5]Undecan-3-One has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Pyridin-3-Ylmethyl)-1-Oxa-4,9-Diazaspiro[5.5]Undecan-3-One involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spiro compound with similar structural features but different biological activities.
Spiro[5.5]undecane derivatives: Compounds with variations in the spiro ring system, exhibiting diverse chemical and biological properties.
Uniqueness
4-(Pyridin-3-Ylmethyl)-1-Oxa-4,9-Diazaspiro[5.5]Undecan-3-One is unique due to its specific combination of a pyridine ring and an oxadiazaspiro ring system, which imparts distinct chemical reactivity and potential biological activities .
Eigenschaften
IUPAC Name |
4-(pyridin-3-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13-10-19-14(3-6-15-7-4-14)11-17(13)9-12-2-1-5-16-8-12/h1-2,5,8,15H,3-4,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBMUJBTNHTKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)CO2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-Fluorophenyl)methyl]morpholin-2-amine](/img/structure/B8112361.png)

![2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione](/img/structure/B8112372.png)




![3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B8112403.png)
![2-Tert-Butyl 4-Ethyl 4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2,4(3H)-Dicarboxylate](/img/structure/B8112413.png)

![(3S,4aS,8aR)-N-(pyrazin-2-yl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide](/img/structure/B8112425.png)
![N-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro-4H-Thiazolo[4,5-D]Azepine-2-Carboxamide](/img/structure/B8112438.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8112451.png)
![rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate](/img/structure/B8112460.png)
